Cromakalim

Description

See also: this compound (broader).

Structure

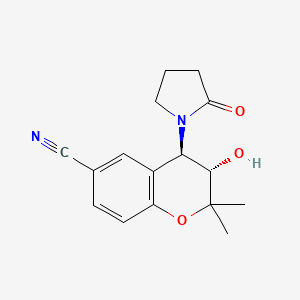

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZCRIROJQEVOT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045677 | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-50-9, 94470-67-4 | |

| Record name | (-)-Cromakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromakalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVCROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cromakalim mechanism of action in vascular smooth muscle

An In-depth Technical Guide to the Core Mechanism of Action of Cromakalim in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent vasodilator that exerts its effects primarily through the activation of ATP-sensitive potassium (KATP) channels in the sarcolemma of vascular smooth muscle cells.[1][2] This action leads to membrane hyperpolarization, subsequent closure of voltage-dependent calcium channels, and a reduction in intracellular calcium concentration, ultimately resulting in vasorelaxation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence underlying the action of this compound on vascular smooth muscle.

Primary Mechanism of Action: KATP Channel Activation

This compound is a benzopyran derivative that directly activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[1][3] These channels are composed of inwardly rectifying K+ channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SURx) subunits.[1][4] In vascular smooth muscle, the predominant isoform is thought to be composed of Kir6.1 and SUR2B subunits.[4]

The activation of KATP channels by this compound increases the open-state probability of these channels, leading to an efflux of potassium ions from the cell down their electrochemical gradient.[2][5] This increased potassium conductance results in hyperpolarization of the cell membrane.[1][5]

The vasodilatory effect of this compound can be competitively antagonized by sulfonylurea drugs such as glibenclamide, which are known blockers of KATP channels.[3][6] This antagonistic relationship is a key piece of evidence confirming that KATP channels are the primary target of this compound in vascular smooth muscle.[3][6]

Signaling Pathway from KATP Channel Opening to Vasodilation

The sequence of events following the activation of KATP channels by this compound is a well-established signaling cascade:

-

Membrane Hyperpolarization: The efflux of K+ ions through the opened KATP channels drives the membrane potential to a more negative value (hyperpolarization).[1][5]

-

Closure of Voltage-Dependent Calcium Channels (VDCCs): Vascular smooth muscle contraction is heavily dependent on the influx of extracellular calcium through L-type voltage-dependent calcium channels.[1][2] The hyperpolarization induced by this compound leads to the closure of these channels.[1][2]

-

Reduction in Intracellular Calcium ([Ca2+]i): The closure of VDCCs reduces the influx of calcium into the cell, leading to a decrease in the cytosolic free calcium concentration.[1][2]

-

Myosin Light Chain Dephosphorylation and Vasorelaxation: The reduced [Ca2+]i leads to decreased activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This shifts the balance towards myosin light chain phosphatase activity, resulting in the dephosphorylation of the myosin light chain, inhibition of cross-bridge cycling, and ultimately, smooth muscle relaxation (vasodilation).

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced vasodilation.

Additional and Alternative Mechanisms

While the activation of sarcolemmal KATP channels is the principal mechanism, some studies suggest additional actions of this compound:

-

Enhancement of Spontaneous Transient Outward Currents (STOCs): In some vascular beds, this compound has been shown to increase the amplitude and frequency of STOCs.[7] These currents are generated by the opening of large-conductance calcium-activated potassium (BKCa) channels in response to localized calcium sparks from the sarcoplasmic reticulum.[7] The enhancement of STOCs can also contribute to membrane hyperpolarization and vasorelaxation.[7]

-

Intracellular Sites of Action: There is some evidence to suggest that this compound may have intracellular sites of action, potentially inhibiting agonist-induced calcium release from intracellular stores.[8] However, this mechanism is less well-characterized compared to its effects on KATP channels.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound on vascular smooth muscle.

Table 1: Dose-Response of this compound-Induced Vasorelaxation

| Vascular Bed | Pre-constrictor | This compound Concentration Range | IC50 / EC50 | Reference |

| Canine Coronary Artery | Prostaglandin F2α (25 µM) | 0.15 - 9.6 µM | ~1 µM | [6] |

| Canine Coronary Artery (dispersed cells) | Phenylephrine | - | IC50: 1.24 ± 0.27 x 10⁻¹⁰ M | [8] |

| Human Saphenous Vein | Prostaglandin F2α | Up to 10⁻⁵ M | Concentration-dependent relaxation | [3] |

| Human Forearm Arterioles | - | 0.01 - 10.0 µ g/min (intra-arterial) | Dose-dependent increase in blood flow | [9] |

Table 2: Effect of Glibenclamide on this compound-Induced Vasorelaxation

| Vascular Bed | This compound Concentration | Glibenclamide Concentration | Effect of Glibenclamide | Reference |

| Canine Coronary Artery | 0.15 - 9.6 µM | 30 µM | Almost completely abolished relaxation | [6] |

| Human Saphenous Vein | - | - | Significantly antagonized vasodilator effect | [3] |

| Guinea-pig Stomach Circular Muscle | > 1 x 10⁻⁶ M | 1 x 10⁻⁶ M | Completely antagonized hyperpolarization | [10] |

Experimental Protocols

Vascular Tension Studies (Isometric Contraction)

This protocol is used to assess the direct effect of this compound on the contractility of isolated blood vessel segments.

Methodology:

-

Tissue Preparation: Segments of arteries or veins (e.g., human saphenous vein, canine coronary artery) are dissected and cut into rings.[3][6] The endothelium may be removed by gentle rubbing to study the direct effects on smooth muscle.

-

Mounting: The vascular rings are mounted in an organ chamber filled with a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3]

-

Tension Recording: The rings are connected to isometric force transducers to record changes in tension.

-

Pre-constriction: A stable contraction is induced using a vasoconstrictor agent such as norepinephrine, serotonin, prostaglandin F2α, or a high concentration of KCl.[3][6]

-

This compound Application: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.[3]

-

Data Analysis: The relaxation induced by this compound is expressed as a percentage decrease from the pre-contracted tension. IC50 values (the concentration of this compound that produces 50% of the maximal relaxation) are calculated.

Experimental Workflow: Vascular Tension Study

Caption: Workflow for vascular tension experiments.

Electrophysiology (Patch-Clamp Technique)

This technique is used to directly measure the activity of ion channels in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from vascular tissue.[7]

-

Patch-Clamp Configurations:

-

Whole-cell: This configuration is used to record macroscopic currents from the entire cell membrane. The patch pipette solution contains a high concentration of potassium to mimic the intracellular environment.[7]

-

Inside-out patch: This configuration allows for the study of single-channel activity and the application of substances to the intracellular face of the membrane.

-

-

Voltage Clamp: The membrane potential is held constant (clamped) by the patch-clamp amplifier, and the current flowing across the membrane is measured.

-

Drug Application: this compound and other agents (e.g., glibenclamide) are applied to the cell via the bath solution or a perfusion system.

-

Data Acquisition and Analysis: The current recordings are amplified, filtered, and digitized. Analysis includes measuring current amplitude, current-voltage relationships, and channel open probability.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

The primary mechanism of action of this compound in vascular smooth muscle is the activation of ATP-sensitive potassium channels. This leads to membrane hyperpolarization, a subsequent reduction in calcium influx through voltage-dependent calcium channels, and ultimately vasorelaxation. This well-defined pathway has established this compound and other KATP channel openers as important pharmacological tools for studying vascular physiology and as potential therapeutic agents for conditions such as hypertension. Further research into the nuances of its interaction with different KATP channel subunit compositions and potential secondary mechanisms will continue to refine our understanding of this important class of vasodilators.

References

- 1. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relaxation by this compound and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of Cromakalim: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Cromakalim Targets ATP-Sensitive Potassium (K-ATP) Channels

This compound, and its more active enantiomer levthis compound, are well-established potassium channel openers.[1] Their primary molecular target is the ATP-sensitive potassium (K-ATP) channel , a crucial regulator of cellular excitability that links the metabolic state of a cell to its membrane potential.[2][3][4][5][6][7] By activating these channels, this compound induces membrane hyperpolarization, leading to the relaxation of smooth muscle, particularly in the vasculature.[1][8] This mechanism underlies its potent antihypertensive effects.[1][9]

K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[10][11] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms determines the channel's tissue-specific distribution and pharmacological properties.[10] this compound exhibits selectivity for K-ATP channels containing the SUR2 subunit, which are predominantly found in smooth and cardiac muscle.[3][12][13]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of levthis compound on the SUR2B subunit.[2][3] It binds to a common site for K-ATP channel openers located within the transmembrane domain (TMD) of the SUR2 subunit, specifically at the interface between TMD1 and TMD2. This binding pocket is formed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[2][3] The binding of levthis compound, in synergy with Mg-nucleotides, stabilizes the SUR2 subunit in a conformation that promotes channel opening.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinity and activation potency of levthis compound on various K-ATP channel subtypes.

| Ligand | K-ATP Channel Subtype | Binding Affinity (Kd) | Assay Type | Reference |

| Levthis compound | SUR2B | 0.38 µM | Radioligand Displacement Assay ([3H]P1075) | [14] |

| Ligand | K-ATP Channel Subtype | Activation Potency (EC50) | Assay Type | Reference |

| Levthis compound | SUR2B/Kir6.2 | 3.1 µM | Inside-out Patch Clamp | [14] |

| Levthis compound | Kir6.1/SUR2B | 0.13 µM | Thallium Flux Assay | [4] |

| Levthis compound | Kir6.2/SUR1 | >30 µM | Thallium Flux Assay | [4] |

| Levthis compound | Kir6.2/SUR2A | 2.5 µM | Thallium Flux Assay | [4] |

Experimental Protocols

Radioligand Displacement Assay for Binding Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., levthis compound) for the SUR2B subunit using a radiolabeled ligand (e.g., [3H]P1075).

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the SUR2B subunit.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]P1075), and varying concentrations of the unlabeled test compound (levthis compound).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter mats and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

-

Patch-Clamp Electrophysiology for Channel Activation Analysis

This protocol outlines the inside-out patch-clamp technique to measure the activation of K-ATP channels (e.g., SUR2B/Kir6.2) by this compound in a controlled in-vitro system.

-

Cell Preparation:

-

Culture cells (e.g., HEK293 or Xenopus oocytes) co-expressing the desired Kir6.x and SUR subunits.

-

Prepare the cells for electrophysiological recording by plating them on glass coverslips.

-

-

Pipette Preparation and Seal Formation:

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be optimized for single-channel recordings (typically 2-10 MΩ).

-

Fill the pipette with a solution mimicking the extracellular fluid (e.g., containing KCl, MgCl2, CaCl2, and buffered to pH 7.4 with HEPES).

-

Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

-

Inside-Out Patch Configuration:

-

After achieving a giga-seal, retract the pipette to excise the patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

-

-

Data Recording and Analysis:

-

Clamp the membrane potential at a desired voltage (e.g., -60 mV).

-

Record the single-channel currents flowing through the K-ATP channels in the patch.

-

Initially, perfuse the patch with a bath solution containing ATP to inhibit channel activity.

-

Subsequently, apply different concentrations of this compound to the bath solution and record the resulting channel activation.

-

Analyze the recorded currents to determine the channel open probability (Po).

-

Plot the channel open probability as a function of the this compound concentration to generate a dose-response curve.

-

Fit the dose-response curve with the Hill equation to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal channel activation.

-

Visualizations

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Caption: Workflow for a radioligand displacement binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural identification of vasodilator binding sites on the SUR2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute haemodynamic effects of this compound in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The molecular basis of the specificity of action of KATP channel openers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduced expression of Kir6.2/SUR2A subunits explains KATP deficiency in K+-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cromakalim: A Comprehensive Technical Guide to its Function as a KATP Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim, a potent vasodilator, exerts its pharmacological effects through the targeted opening of ATP-sensitive potassium (KATP) channels. This guide provides an in-depth technical overview of the molecular mechanisms, physiological consequences, and experimental methodologies related to this compound's action. By activating KATP channels, this compound leads to membrane hyperpolarization, which in turn modulates cellular excitability and function in a variety of tissues, including vascular smooth muscle, the heart, and pancreatic β-cells. This document details the structure-activity relationship of this compound, its interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel, and the downstream signaling pathways it influences. Furthermore, it presents a compilation of quantitative data from key studies and outlines the detailed experimental protocols used to elucidate its mechanism of action.

Introduction to this compound and KATP Channels

This compound is a benzopyran derivative that belongs to a class of drugs known as potassium channel openers (KCOs).[1][2] Its primary therapeutic effect, vasodilation, has positioned it as a valuable tool in the study of hypertension and other cardiovascular disorders.[3][4] The molecular target of this compound is the ATP-sensitive potassium (KATP) channel, a crucial link between cellular metabolism and electrical activity.[5]

KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6][7] These channels are found in various cell types, including smooth and cardiac muscle cells, pancreatic β-cells, and neurons.[2][7] The activity of KATP channels is regulated by the intracellular ratio of ATP to ADP; high ATP levels inhibit channel opening, while an increase in ADP promotes it.[5] This mechanism allows cells to respond to changes in their metabolic state.

Molecular Mechanism of Action

This compound's primary mechanism of action involves binding to the SUR subunit of the KATP channel.[8] This interaction is thought to induce a conformational change in the channel complex that favors the open state, even in the presence of inhibitory concentrations of ATP.[9] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[3][10]

Recent cryo-electron microscopy studies have begun to reveal the binding sites of KATP channel openers on the SUR subunit.[6] Levthis compound, the active enantiomer of this compound, has been shown to bind to the SUR2B subunit.[6] The binding of KCOs like this compound often requires the presence of MgATP, suggesting that ATP hydrolysis by the SUR subunit is necessary to achieve a high-affinity binding conformation.[11][12]

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is a direct consequence of its action on KATP channels in vascular smooth muscle cells. The following diagram illustrates the signaling pathway:

Caption: Signaling pathway of this compound-induced vasodilation.

Physiological and Pharmacological Effects

The opening of KATP channels by this compound leads to a range of physiological effects in different tissues.

Vascular Smooth Muscle Relaxation

In vascular smooth muscle, this compound-induced hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to vasodilation and a decrease in blood pressure.[3][13][14] Studies have shown that this compound is a potent relaxant of both arteries and veins.[13] For instance, in healthy volunteers, intra-arterial infusion of this compound produced a dose-dependent increase in forearm blood flow.[15]

Cardioprotective Effects

This compound has demonstrated cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[16][17] By opening KATP channels in cardiomyocytes, this compound can shorten the action potential duration, which helps to preserve myocardial energy reserves during ischemic conditions.[18] The active (-)-enantiomer of this compound is significantly more potent in reducing ischemic and reperfusion damage.[18]

Effects on Insulin Secretion

In pancreatic β-cells, the opening of KATP channels leads to hyperpolarization, which inhibits insulin secretion.[19] However, some studies suggest that this compound has a selective effect on pancreatic vascular resistance and does not significantly inhibit insulin release at concentrations that cause vasodilation.[20] This suggests a degree of tissue selectivity for different KATP channel subtypes.

Other Effects

This compound has also been investigated for its effects on other smooth muscle tissues, such as the airways, where it acts as a bronchodilator.[21] Additionally, it has been shown to have neuroprotective effects in models of neuronal ischemia.[22]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from various studies.

Table 1: Potency of this compound in Inducing Vasorelaxation

| Preparation | Spasmogen | Parameter | Value | Reference |

| Rat Aorta | 23 mM KCl | IC50 | 0.06 ± 0.01 µM | [23] |

| Human Saphenous Vein | Prostaglandin F2α | EC50 | ~1 µM | [13] |

| Healthy Volunteers (Forearm Blood Flow) | - | - | Dose-dependent increase from 0.01-10.0 µ g/min | [15] |

Table 2: Cardioprotective Effects of this compound and its Enantiomers

| Compound | Parameter | Value | Reference |

| (-)-enantiomer | EC25 (Coronary Flow) | 0.52 µM | [18] |

| This compound (racemic) | EC25 (Coronary Flow) | 1.04 µM | [18] |

| (+)-enantiomer | EC25 (Coronary Flow) | > 100 µM | [18] |

| (-)-enantiomer | EC25 (Time to Contracture) | 2.27 µM | [18] |

| This compound (racemic) | EC25 (Time to Contracture) | 4.89 µM | [18] |

| (+)-enantiomer | EC25 (Time to Contracture) | > 100 µM | [18] |

Table 3: Binding and Electrophysiological Data in A10 Cells

| Parameter | Value | Reference |

| [3H]-P1075 Binding (KD) | 9.2 ± 5.2 nM | [24] |

| [3H]-P1075 Binding (BMax) | 140 ± 40 fmol/mg protein | [24] |

| Single Channel Conductance | 8.8 pS | [24] |

| Channel Density | 0.14 µm⁻² | [24] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is a gold-standard method for studying ion channel activity.[25][26]

Objective: To measure the effect of this compound on KATP channel currents in isolated cells.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pulling micropipettes

-

Cell culture of interest (e.g., vascular smooth muscle cells, cardiomyocytes, or a cell line expressing KATP channels like RINm5F or HEK293)[9][27]

-

Pipette solution (intracellular-like), e.g., (in mM): 110 K-gluconate, 30 KCl, 1 EGTA, 1 MgCl2, 10 HEPES, pH 7.2.[27]

-

Bath solution (extracellular-like), e.g., (in mM): 110 K-gluconate, 30 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.[27]

-

This compound stock solution

-

ATP and ADP solutions

Procedure (Inside-Out Patch Configuration):

-

Isolate a single cell from the culture.

-

Pull a glass micropipette with a tip diameter of ~1 µm.

-

Fill the pipette with the appropriate pipette solution.

-

Approach the cell with the micropipette and form a high-resistance (gigaohm) seal with the cell membrane.

-

Excise the patch of membrane by pulling the pipette away from the cell, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Hold the membrane potential at a constant voltage (e.g., -80 mV).[27]

-

Record baseline KATP channel activity in the presence of an inhibitory concentration of ATP (e.g., 0.1 mM).[9]

-

Perfuse the bath with a solution containing this compound and ATP to observe the opening of KATP channels.

-

Record channel openings and closings to determine parameters such as channel open probability (Po).

Caption: Workflow for a patch-clamp experiment.

Rubidium Efflux Assay

This assay provides an indirect measure of potassium channel activity by using non-radioactive rubidium (Rb+) as a tracer for K+.[28][29]

Objective: To measure this compound-stimulated K+ efflux from cells.

Materials:

-

Cell line expressing KATP channels (e.g., A10 cells)[24]

-

Rubidium loading buffer

-

Wash buffer

-

Stimulation buffer containing various concentrations of this compound

-

Cell lysis buffer

-

Flame atomic absorption spectrometer

Procedure:

-

Culture cells to confluence in a multi-well plate.

-

Incubate the cells with rubidium loading buffer for a sufficient time (e.g., 4 hours) to allow Rb+ to accumulate inside the cells.[28]

-

Wash the cells with wash buffer to remove extracellular Rb+.

-

Add stimulation buffer containing different concentrations of this compound to the wells and incubate for a defined period (e.g., 10 minutes).[28]

-

Collect the supernatant, which contains the Rb+ that has effluxed from the cells.

-

Lyse the remaining cells with lysis buffer to release the intracellular Rb+.

-

Measure the Rb+ concentration in both the supernatant and the cell lysate using a flame atomic absorption spectrometer.

-

Calculate the percentage of Rb+ efflux for each condition.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor.[30]

Objective: To determine the binding affinity (Ki) of this compound for the KATP channel.

Materials:

-

Membrane preparations from tissues or cells expressing KATP channels.

-

A radiolabeled KATP channel opener with high affinity (e.g., [3H]-P1075).[24]

-

Unlabeled this compound at various concentrations.

-

Incubation buffer.

-

Filtration apparatus.

-

Scintillation counter.

Procedure (Competitive Binding Assay):

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound serves as a prototypical KATP channel opener, providing a powerful pharmacological tool for both research and potential therapeutic applications. Its well-characterized mechanism of action, involving the direct opening of KATP channels and subsequent membrane hyperpolarization, has been instrumental in advancing our understanding of cellular excitability and its role in various physiological processes. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential of KATP channel modulation.

References

- 1. From this compound to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of ATP-sensitive K+ channels by this compound. Effects on cellular K+ loss and cardiac function in ischemic and reperfused mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KATP channels and cardioprotection | Archives of Pharmacy [aseestant.ceon.rs]

- 18. Cardioprotective effects of the potassium channel opener this compound: stereoselectivity and effects on myocardial adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of ion channels in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential effects of this compound on pancreatic vascular resistance and insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparison of the effluxes of 42K+ and 86Rb+ elicited by this compound (BRL 34915) in tonic and phasic vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 27. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]

- 28. acseusa.org [acseusa.org]

- 29. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. giffordbioscience.com [giffordbioscience.com]

The Genesis of a Channel Opener: A Technical History of Cromakalim's Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of cromakalim, a pioneering member of the potassium channel opener class of vasodilators. We will delve into its mechanism of action, key experimental findings that elucidated its function, and the evolution of its chemical structure.

Discovery and Historical Context

This compound (initially known as BRL 34915) emerged in the early 1980s from the research laboratories of Beecham Pharmaceuticals in the United Kingdom[1][2][3]. It was identified as a potent smooth muscle relaxant with a novel mechanism of action[1]. At the time, the primary vasodilators used for hypertension acted through mechanisms such as calcium channel blockade or interference with the renin-angiotensin system. This compound's discovery opened a new therapeutic avenue by targeting ATP-sensitive potassium (KATP) channels[1][4]. The active stereoisomer of this compound was later identified as levthis compound[5].

The development of this compound was a significant milestone in cardiovascular pharmacology, establishing KATP channels as a viable drug target for the treatment of hypertension. Although its clinical use was ultimately limited by side effects, its discovery spurred the development of a new generation of potassium channel openers with improved tissue selectivity and therapeutic profiles[6].

Mechanism of Action: The KATP Channel Signaling Pathway

This compound exerts its vasodilatory effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells[1][4]. These channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit[5].

The opening of KATP channels by this compound leads to an efflux of potassium ions from the cell, down their electrochemical gradient. This results in hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs)[7]. The subsequent decrease in calcium influx and intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure[7][8]. This signaling cascade is a key element in the pharmacological action of this compound.

Key Experimental Evidence

The elucidation of this compound's mechanism of action and pharmacological profile relied on a series of pivotal in vitro and in vivo experiments.

Electrophysiological Studies: Patch-Clamp Technique

Patch-clamp experiments were instrumental in demonstrating this compound's direct effect on KATP channels.

-

Cell Preparation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue (e.g., rabbit mesenteric artery) and plated on glass coverslips[9].

-

Recording Setup: A glass micropipette with a tip diameter of approximately 1-2 µm, filled with an intracellular-like solution, is pressed against the cell membrane to form a high-resistance "gigaohm" seal[10][11].

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell interior[9][10].

-

Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) using a patch-clamp amplifier[10].

-

Drug Application: this compound is applied to the extracellular solution via a perfusion system. The resulting changes in membrane current are recorded[10].

-

Data Analysis: The this compound-induced outward current, indicative of potassium channel opening, is measured and analyzed. The concentration-response relationship can be determined to calculate the EC50 value[12].

Functional Studies: Isolated Tissue Bath Assays

Isolated tissue bath experiments provided crucial evidence for the vasorelaxant effects of this compound.

-

Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width)[13][14].

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2[13]. One end of the ring is fixed, and the other is connected to an isometric force transducer to measure tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes[13].

-

Contraction: A stable contraction is induced by adding a vasoconstrictor, such as phenylephrine or a high concentration of potassium chloride, to the bath[13][15].

-

Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the pre-contracted tissue is recorded[15].

-

Data Analysis: The relaxant response is expressed as a percentage of the pre-contraction. A concentration-response curve is constructed to determine the IC50 value[12].

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on this compound and its active enantiomer, levthis compound.

Table 1: In Vitro Potency of this compound and Levthis compound

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Canine coronary artery (dispersed cells) | IC50 (vs. phenylephrine) | 1.24 x 10-10 M | [5] |

| This compound | Canine coronary artery (muscle strips) | EC50 | 1.94 x 10-7 M | [5] |

| This compound | Human portal vein | EC50 | 4.53 µM | [16] |

| Levthis compound | Rabbit ear artery | EC50 | 343 nM | [2] |

| Levthis compound | Rabbit ear artery | EC50 | 369 nM | [17] |

| This compound | Guinea-pig pulmonary artery | -log EC50 | 6.78 | [12] |

Table 2: Antagonism by Glibenclamide

| Agonist | Antagonist | Preparation | Parameter | Value | Reference |

| This compound | Glibenclamide | Canine coronary artery (intact cells) | pA2 | 9.12 | [5] |

| This compound | Glibenclamide | Canine coronary artery (muscle strips) | pA2 | 7.84 | [5] |

| This compound | Glibenclamide | Rabbit vas deferens | pA2 | 7.17 | [18] |

| This compound | Glibenclamide | Spinally-anesthetized dogs | ED50 fold increase | ~6.7 | [6][10] |

| This compound | Glibenclamide | Guinea-pig pulmonary artery | pA2 | 7.17-7.22 | [12] |

Structure-Activity Relationships (SAR)

The development of this compound spurred extensive research into the structure-activity relationships of benzopyran-based potassium channel openers[1][19]. Key findings include:

-

Stereochemistry: The (3S,4R)-enantiomer, levthis compound, is the more potent of the two enantiomers[5].

-

Substitutions on the Benzopyran Ring: Modifications at various positions of the benzopyran nucleus have been shown to significantly influence potency and tissue selectivity[1][19].

-

Replacement of the Benzopyran Nucleus: The benzopyran core has been replaced with other ring systems to develop new classes of KATP channel openers with diverse pharmacological profiles[1].

Quantitative structure-activity relationship (QSAR) studies have been employed to model the relationship between the physicochemical properties of this compound analogs and their biological activity, aiding in the rational design of new compounds[19][20].

Clinical Development and Outcomes

This compound and levthis compound underwent clinical trials for the treatment of hypertension[18][21][22][23][24][25]. While they demonstrated efficacy in lowering blood pressure, their clinical utility was hampered by side effects such as headache and flushing, which are thought to be related to their non-selective vasodilation[21][26]. These adverse effects limited their widespread clinical adoption. Nevertheless, the development of this compound was a landmark achievement, paving the way for further research into more selective KATP channel openers for various therapeutic applications.

References

- 1. From this compound to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, nicorandil and pinacidil: novel drugs which open potassium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive and haemodynamic properties of the potassium channel activating (-) enantiomer of this compound in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments in the Chemistry of Potassium Channel Activat...: Ingenta Connect [ingentaconnect.com]

- 7. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of lemakalim on changes in Ca2+ concentration and mechanical activity induced by noradrenaline in the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Quantitative structure-activity relationship study of ATP-sensitive potassium channel openers: derivatives of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vasorelaxant effect of levthis compound on isolated umbilical arteries of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical studies with the potassium channel activator this compound in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular modeling and QSAR studies on K(ATP) channel openers of the benzopyran type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. QSAR studies on benzopyran potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antihypertensive effect of levthis compound in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of short-term administration of this compound on renal hemodynamics and eicosanoid excretion in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of the potassium channel activator, this compound, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]

Cromakalim's Impact on Membrane Potential: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim is a potent vasodilator that exerts its effects by modulating the electrical potential across cell membranes. Its primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on membrane potential, detailing the underlying signaling pathways, experimental methodologies used for its characterization, and a summary of quantitative data from various cell types.

Core Mechanism of Action: KATP Channel Opening and Membrane Hyperpolarization

This compound is a member of the potassium channel opener class of drugs.[1] Its principal target is the ATP-sensitive potassium (KATP) channel, a type of ion channel that links the metabolic state of a cell to its electrical activity.[3][4] In various cell types, including vascular smooth muscle cells, neurons, and cardiac myocytes, this compound binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, promoting its open state.[1][3]

The opening of KATP channels by this compound increases the efflux of potassium (K+) ions from the cell, driven by the electrochemical gradient.[5][6] This outward movement of positive charge results in a hyperpolarization of the cell membrane, meaning the membrane potential becomes more negative.[1][5][6] In excitable cells like smooth muscle and neurons, this hyperpolarization moves the membrane potential further away from the threshold required to trigger an action potential, thereby reducing cellular excitability and leading to effects such as vasodilation.[1][4]

The action of this compound can be antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of KATP channels.[3][7] This antagonistic relationship is a key piece of evidence confirming the role of KATP channels in mediating the effects of this compound.

Signaling Pathway of this compound-Induced Hyperpolarization

The signaling cascade initiated by this compound is direct and focused on the cell membrane. The following diagram illustrates this pathway.

References

- 1. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]

- 5. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium channel activation by this compound affects the slow wave type action potential of colonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (BRL 34915) restores in vitro the membrane potential of depolarized human skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Pharmacological Profile of Cromakalim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim is a prototypical ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran chemical class.[1][2] Its primary mechanism of action involves the activation of KATP channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3] This action makes it a potent vasodilator and a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KATP channels.[1][4] This document provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, quantitative potency and selectivity across various tissues, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by directly activating ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[5] The combination of these subunits varies by tissue, conferring distinct pharmacological properties.[5]

The activation of KATP channels by this compound is primarily mediated through its interaction with the SUR subunit.[6] This binding event increases the channel's open probability, leading to an efflux of potassium (K+) ions from the cell, following their electrochemical gradient. The resulting loss of positive charge from the intracellular space causes the cell membrane to hyperpolarize.[3]

In vascular smooth muscle cells, this hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-gated L-type calcium channels. Consequently, calcium (Ca2+) influx is inhibited, leading to a decrease in intracellular Ca2+ concentration and subsequent smooth muscle relaxation and vasodilation.[7] The inhibitory effects of this compound can be competitively antagonized by sulfonylureas such as glibenclamide, which block the KATP channel.[7][8]

Signaling Pathway Visualization

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in numerous in vitro systems. The following tables summarize key data from the literature.

Table 1: Potency of this compound in Various In Vitro Preparations

| Tissue Preparation | Species | Agonist/Condition | Parameter | Value | Reference |

| Portal Vein | Rabbit | Spontaneous | IC50 | 2.1 x 10⁻⁸ M | [9] |

| Saphenous Vein | Human | Prostaglandin F2α | - | Conc.-dependent relaxation | [7] |

| Bladder Smooth Muscle | Guinea Pig | Spontaneous | - | Conc.-dependent relaxation | [10] |

| Cardiac Myocytes | Rat | Ischemia | EC25 | ~3 µM | [11] |

| Skeletal Muscle | Frog | - | - | ↑ ⁸⁶Rb efflux (30-300 µM) | [12] |

| Neuronal Cultures | Rat | Chemical Ischemia | - | Protective at 10 µM | [13] |

IC50: Half maximal inhibitory concentration; EC25: Concentration for 25% of maximal effect.

Table 2: Selectivity Profile of Levthis compound (Active Isomer) for KATP Channel Subtypes

| KATP Channel Subtype | pKi | Reference |

| Kir6.2 / SUR2A (Cardiac) | 6.37 ± 0.04 | [14] |

| Kir6.1 / SUR2B (Vascular) | 6.95 ± 0.03 | [14] |

pKi: Negative logarithm of the inhibitory constant, indicating binding affinity. A higher value denotes greater affinity. Data shown for levthis compound, the active enantiomer of this compound.

Table 3: Interaction with KATP Channel Blockers

| Preparation | Species | This compound Effect | Antagonist | Parameter | Value | Reference |

| Skeletal Muscle | Frog | ⁸⁶Rb efflux | Glibenclamide | IC50 | ~8 nM | [12] |

| Cardiac Myocytes | - | K+ current activation | Glibenclamide | - | Blocked by low conc. | [8] |

| Saphenous Vein | Human | Relaxation | Glibenclamide | - | Significantly inhibited | [7] |

| Neuronal Cultures | Rat | Ischemic resistance | Glibenclamide | - | Abolished by 2 µM | [13] |

Detailed Experimental Protocols

The characterization of this compound's in vitro profile relies on several key methodologies.

Isolated Tissue Bath Studies

This technique is fundamental for assessing the effect of this compound on the contractility of smooth muscle tissues.[15][16]

Methodology:

-

Tissue Preparation: An animal is humanely euthanized, and a specific tissue (e.g., thoracic aorta, portal vein, or bladder strip) is rapidly dissected and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[17]

-

Mounting: The tissue is cut into rings or strips and suspended in a temperature-controlled (typically 37°C) organ bath containing PSS, continuously bubbled with carbogen (95% O₂ / 5% CO₂).[17][18] One end of the tissue is fixed, while the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a determined optimal resting tension for a period of 60-90 minutes. During this time, the PSS is changed periodically.

-

Contraction & Drug Addition: The tissue is contracted with an agonist (e.g., norepinephrine, KCl, prostaglandin F2α).[7] Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath.

-

Data Acquisition: The force transducer measures changes in muscle tension, which are recorded and analyzed by a data acquisition system. The relaxant effect is expressed as a percentage of the pre-induced contraction.

-

Analysis: A concentration-response curve is plotted to determine potency values such as IC50.[17]

Workflow for Isolated Tissue Bath Assay

Electrophysiology (Patch-Clamp Technique)

The patch-clamp technique allows for the direct measurement of ion channel activity and changes in membrane potential in single isolated cells.[19][20]

Methodology:

-

Cell Isolation: Smooth muscle or cardiac myocytes are enzymatically dissociated from tissue samples.[19]

-

Recording: A glass micropipette with a very fine tip is pressed against the membrane of a single cell.

-

Configuration:

-

Whole-Cell: A brief suction pulse ruptures the membrane patch under the pipette, allowing for measurement of the sum of currents across the entire cell membrane. This is used to record this compound-induced changes in membrane potential (hyperpolarization) and total K+ current.[20]

-

Single-Channel (Inside-Out): After forming a seal, the pipette is pulled away, excising a small patch of membrane with the intracellular side facing the bath solution. This allows for the study of how this compound affects the opening and closing of individual KATP channels.[21]

-

-

Drug Application: this compound and specific blockers (e.g., glibenclamide) are applied to the bath solution.

-

Data Analysis: The recorded currents are amplified and analyzed to determine changes in channel open probability, current amplitude, and membrane potential.

Workflow for Electrophysiological Recording

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of drugs for specific receptors or binding sites.[22] While less common for channel openers like this compound, competitive binding assays can be employed to study its interaction with the KATP channel complex.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the KATP channel of interest are homogenized and centrifuged to isolate a membrane fraction.

-

Assay Setup: A fixed concentration of a radiolabeled ligand that binds to the KATP channel (e.g., [³H]glibenclamide, which binds to the SUR subunit) is incubated with the membrane preparation.

-

Competition: Increasing concentrations of an unlabeled competitor drug (the "cold" ligand, in this case, this compound or an analog) are added to the incubation mixture.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.[23]

-

Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.

Conclusion

The in vitro pharmacological profile of this compound is well-defined, establishing it as a potent and relatively selective activator of ATP-sensitive potassium channels. Its primary action—membrane hyperpolarization via K+ efflux—translates into significant smooth muscle relaxation, particularly in the vasculature. Standardized in vitro methodologies, including isolated tissue bath studies and electrophysiology, have been crucial in quantifying its potency and elucidating its precise mechanism of action. This compound remains an indispensable pharmacological tool for the ongoing investigation of KATP channel physiology and its therapeutic potential.

References

- 1. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Potassium Channel | TargetMol [targetmol.com]

- 5. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cardioprotective and electrophysiological effects of this compound are attenuated by meclofenamate through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential [mdpi.com]

- 15. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolated organ/tissue test – organ bath [panlab.com]

- 17. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 18. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]

- 19. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Action of this compound on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. revvity.com [revvity.com]

The Role of Cromakalim in Cellular Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim is a prototypical ATP-sensitive potassium (KATP) channel opener that has been instrumental in elucidating the role of these channels in cellular excitability. By activating KATP channels, this compound increases potassium efflux, leading to membrane hyperpolarization. This hyperpolarization moves the membrane potential away from the threshold for activation of voltage-gated calcium channels, resulting in the relaxation of smooth muscle and reduced excitability of neurons and other cell types. This technical guide provides an in-depth overview of the core mechanism of this compound-induced hyperpolarization, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound, a benzopyran derivative, is a potent vasodilator that exerts its effects through the opening of ATP-sensitive potassium (KATP) channels. These channels are metabolic sensors that couple the energetic state of a cell to its electrical activity. The active enantiomer of this compound is levthis compound. The primary consequence of KATP channel activation by this compound is cellular hyperpolarization, a key mechanism in regulating the function of various tissues, including vascular smooth muscle, cardiac muscle, skeletal muscle, and neurons. This guide will explore the molecular interactions, cellular effects, and experimental methodologies related to this compound's role in this fundamental physiological process.

Mechanism of Action: KATP Channel Activation

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. This compound's primary target is the SUR subunit, which then allosterically modulates the Kir6.x subunit to increase its open probability.

Interaction with the Sulfonylurea Receptor (SUR)

There are different isoforms of the SUR subunit (SUR1, SUR2A, and SUR2B) which, in combination with Kir6.x isoforms (Kir6.1 and Kir6.2), confer tissue-specific pharmacology to the KATP channel. This compound shows a degree of selectivity for channels containing the SUR2B subunit, which are prominently expressed in vascular smooth muscle. The binding of this compound to SUR is thought to antagonize the inhibitory effect of intracellular ATP, thereby promoting the open state of the channel even in the presence of physiological ATP concentrations.

Potassium Efflux and Hyperpolarization

The opening of the KATP channel by this compound increases the membrane's permeability to potassium ions. Given the typical electrochemical gradient where potassium concentration is higher inside the cell than outside, this leads to an efflux of potassium ions from the cell. This net outward movement of positive charge results in the hyperpolarization of the cell membrane, making the intracellular potential more negative.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular parameters.

Table 1: Concentration-Response Data for this compound

| Tissue/Cell Type | Parameter | EC50 (µM) | Reference |

| Guinea-pig pulmonary artery | Relaxation | 0.166 | |

| Rat aorta (phenylephrine-preconstricted) | Relaxation | Higher in DOCA-salt hypertensive rats | |

| Human portal vein (noradrenaline-precontracted) | Relaxation | 4.53 | |

| Cultured rat hippocampal neurons | Increase in sustained outward K+ current | 40 |

Table 2: Effect of this compound on Membrane Potential

| Tissue/Cell Type | This compound Concentration | Change in Membrane Potential | Reference |

| Human skeletal muscle fibres (depolarized) | > 1 µmol/l | Repolarization to normal resting potential | |

| Guinea-pig bladder smooth muscle | Concentration-dependent | Hyperpolarization | |

| Canine colonic smooth muscle | Dose-dependent | Hyperpolarization |

Table 3: Antagonism of this compound by Glibenclamide

| Tissue/Cell Type | Antagonist | Parameter | pA2 / IC50 | Reference |

| Guinea-pig pulmonary artery | Glibenclamide | Antagonism of relaxation | pA2: 7.17-7.22 | |

| Rabbit vas deferens | Glibenclamide | Competitive antagonism of twitch inhibition | pA2: 7.17 | |

| Rat aorta | Glibenclamide | Inhibition of relaxation | Concentration-dependent inhibition |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of KATP channels in isolated cells.

Objective: To demonstrate that this compound increases outward K+ currents through KATP channels.

Methodology:

-

Cell Preparation: Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) using enzymatic digestion.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).

-

-

Recording Procedure:

-

Establish a giga-seal and obtain the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the cell with a solution containing this compound (e.g., 10 µM) and record the outward K+ current.

-

To confirm the involvement of KATP channels, co-perfuse with this compound and a KATP channel blocker, such as glibenclamide (e.g., 10 µM), to demonstrate inhibition of the current.

-

Isolated Artery Tension Studies

This method assesses the vasodilatory properties of this compound on isolated arterial rings.

Objective: To quantify the vasorelaxant effect of this compound.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a rat or mouse and cut it into 2-3 mm rings.

-

Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose) gassed with 95% O2/5% CO2 at 37°C.

-

Protocol:

-

Equilibrate the rings under a resting tension of 1-2 g.

-

Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction is stable, add cumulative concentrations of this compound to generate a concentration-response curve.

-

For antagonism studies, pre-incubate the tissue with glibenclamide before adding the vasoconstrictor and this compound.

-

Visualizations

Signaling Pathway of this compound-Induced Hyperpolarization

Cromakalim and its Interaction with SUR Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim, a potent vasodilator, exerts its effects through the activation of ATP-sensitive potassium (KATP) channels. These channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the sulfonylurea receptor (SUR) subunits of KATP channels. It details the quantitative aspects of this interaction, outlines key experimental methodologies for its study, and illustrates the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of ion channels and the development of novel therapeutics targeting the KATP channel.

Introduction to KATP Channels and this compound

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1] There are two isoforms of Kir6 (Kir6.1 and Kir6.2) and two main isoforms of SUR (SUR1 and SUR2), with SUR2 having two splice variants (SUR2A and SUR2B).[1] The specific combination of these subunits determines the physiological and pharmacological properties of the KATP channel in different tissues.[2] For instance, pancreatic β-cells predominantly express Kir6.2/SUR1 channels, while cardiac and smooth muscle express Kir6.2/SUR2A and Kir6.1/SUR2B channels, respectively.[2]

This compound, and its active enantiomer levthis compound, are synthetic compounds that belong to the class of potassium channel openers.[3] By binding to the SUR subunit, this compound promotes the open state of the KATP channel, leading to potassium efflux and hyperpolarization of the cell membrane.[3] This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, resulting in reduced excitability. In vascular smooth muscle, this leads to relaxation and vasodilation, which is the basis for this compound's antihypertensive effects.[3]

Molecular Interaction of this compound with SUR Subunits

Binding Site of this compound on SUR2

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the SUR2A and SUR2B subunits in complex with levthis compound.[4][5] These studies reveal that this compound binds to a common site within the transmembrane domain (TMD) of the SUR2 subunit.[4] This binding pocket is located between the two TMDs (TMD1 and TMD2) and is formed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[4] The binding of this compound, in synergy with Mg-nucleotides, stabilizes the SUR2 subunit in a conformation that favors channel opening.[4]

Subunit Specificity